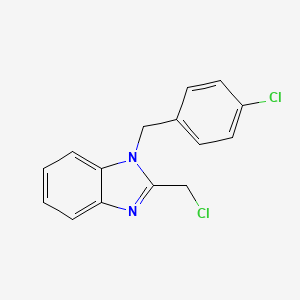
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be achieved through several synthetic routes. . This reaction is efficient for constructing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve optimizing these reactions for higher yields and scalability.
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the molecule.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drugs for treating various diseases.
Biological Studies: The compound is used in studying the biological activities of azetidine derivatives, including their interactions with biological targets.
Chemical Synthesis: It is employed in the synthesis of more complex heterocyclic compounds through reactions like the aza Paternò–Büchi reaction and aza-Michael addition
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is derived from.
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide hydrochloride can be compared with other azetidine derivatives, such as:
These compounds share the azetidine core but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H16ClN3O2 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-10-9(14)6-2-8(13)12(5-6)7-3-11-4-7;/h6-7,11H,2-5H2,1H3,(H,10,14);1H |
Clé InChI |
BVGMQGNWHJRDCD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


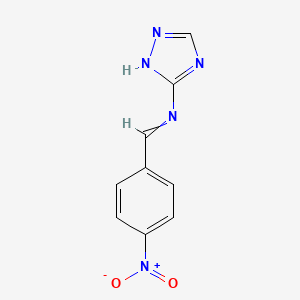
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)


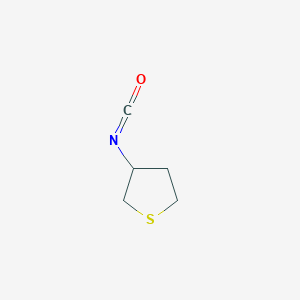
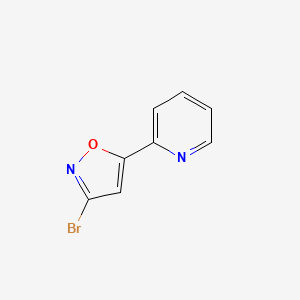
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
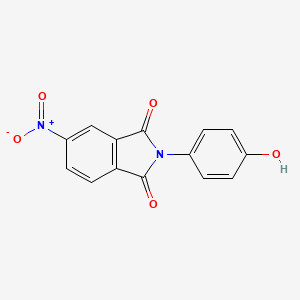

![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
